Apadenoson
描述
Apadenoson is a selective A2a adenosine receptor agonist designed for use as a pharmacologic stress agent in cardiac perfusion imaging studies . It is developed by Bristol-Myers Squibb and is in phase II of clinical trials .
Synthesis Analysis
The synthesis of tritium-labeled apadenoson was designed around the use of [1,2-3H]ethylamine hydrochloride, which was incorporated into apadenoson . This route proved to be a concise and efficient method for the preparation of tritiated apadenoson .Molecular Structure Analysis
Apadenoson is a small molecule with a chemical formula of C23H30N6O6 . Its average weight is 486.529 .Chemical Reactions Analysis
Apadenoson is designed to selectively stimulate the A2a adenosine receptor responsible for coronary vasodilation . Research to date suggests that this compound could potentially reduce or eliminate side effects associated with currently available pharmacologic stress agents that are not selective for the A2a adenosine receptor .Physical And Chemical Properties Analysis
Apadenoson is a small molecule with a chemical formula of C23H30N6O6 . Its average weight is 486.529 .科学研究应用
Treatment of SARS-CoV-2 Infection
- Scientific Field : Virology and Immunology .
- Summary of the Application : Apadenoson, an adenosine receptor agonist, has been found to be effective in the treatment of SARS-CoV-2 infection . The drug was used following exposure to the virus in mice .
- Results or Outcomes : The use of Apadenoson led to better outcomes in infected mice, with up to 30% of mice surviving to the end of the 12-day post-infection period .
Detection of Myocardial Perfusion Defects
- Scientific Field : Cardiology .
- Summary of the Application : Apadenoson has been used in the detection of myocardial perfusion defects using Single-Photon Emission Computed Tomography (SPECT) Myocardial Perfusion Imaging (MPI) .
- Methods of Application : In the ASPECT-2 Trial, a Phase 3, randomized, double-blind trial, Apadenoson was used for the detection of myocardial perfusion defects . The specific experimental procedures and technical details were not provided in the source.
- Results or Outcomes : The primary outcome of the trial was to demonstrate non-inferiority between the level of agreement in diagnosis between sequential adenosine SPECT-MPI versus the level of agreement in diagnosis between an adenosine and an Apadenoson SPECT-MPI . The secondary efficacy variables included the ‘summed stress score’ (SSS), wall motion, extent of ischemia, location of perfusion defects according to coronary artery territory and calculation of sensitivity and specificity using angiography results compared to diagnostic classification resulting from SPECT-MPI .
Pharmacologic Stress Agent in Cardiac Perfusion Imaging
- Scientific Field : Cardiology .
- Summary of the Application : Apadenoson is a selective A2a adenosine receptor agonist designed for use as a pharmacologic stress agent in cardiac perfusion imaging studies . It is developed by Bristol-Myers Squibb and is in phase II of clinical trials .
- Results or Outcomes : The use of Apadenoson in these studies is still in the clinical trial phase, so the results or outcomes are not yet available .
Coronary Vasodilation
- Scientific Field : Cardiology .
- Summary of the Application : Regadenoson, binodenoson, and apadenoson are selective A2A adenosine receptor agonists that have been shown to provide more selective coronary vasodilation, with improved safety profiles and patient tolerability .
- Methods of Application : These new agents may be delivered by an intravenous bolus eliminating the requirement for an infusion pump .
- Results or Outcomes : The use of these agents, including Apadenoson, has led to improved safety profiles and patient tolerability .
Treatment of Sepsis
- Scientific Field : Immunology .
- Summary of the Application : Apadenoson has been shown to improve survival in a mouse Escherichia coli model of sepsis .
- Results or Outcomes : The use of Apadenoson led to improved survival in the mouse model of sepsis .
Inflammatory Disorders
未来方向
属性
IUPAC Name |
methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEVIENZILQUKB-DMJMAAGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
BMS068645 is designed to selectively stimulate the A2a adenosine receptor responsible for coronary vasodilation. Research to date suggests that this compound could potentially reduce or eliminate side effects associated with currently available pharmacologic stress agents that are not selective for the A2a adenosine receptor., ATL146e can inhibit neutrophil, macrophage and T cell activation and thereby reduce inflammation caused autoimmune responses. It also inhibits TNF-α and IL-1/3 production, neutrophil accumulation in gastric injury induced by NSAIDS (such as aspirin) without affecting mucosal prostaglandin E2 (PGE2) concentration. The effects of adenosine A2A agonists can be enhanced by type IV phosphodiesterase inhibitors, such as rolipram. | |
Record name | Apadenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atl146e | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Apadenoson | |
CAS RN |
250386-15-3 | |
Record name | Apadenoson [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250386153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apadenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | APADENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTS1Y6777M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。